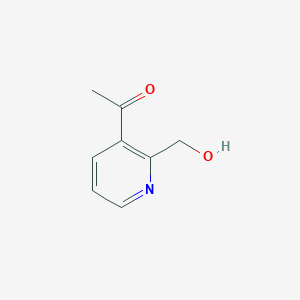![molecular formula C13H10F3NO2S B063839 Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate CAS No. 172848-59-8](/img/structure/B63839.png)
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, agriculture, or industry.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation may also be analyzed.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity, the products formed in the reactions, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and safety measures needed when handling the compound.
Direcciones Futuras
This involves predicting or suggesting future research directions based on the current knowledge of the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms better.
Please note that the availability of this information depends on the specific compound and the extent of research done on it. For “Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. You can also try contacting the authors of the papers directly for more information. They are often happy to help people who are interested in their work.
Propiedades
Número CAS |
172848-59-8 |
|---|---|
Nombre del producto |
Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate |
Fórmula molecular |
C13H10F3NO2S |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)11-17-10(7-20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 |
Clave InChI |
IVVCYBXRJDUDFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

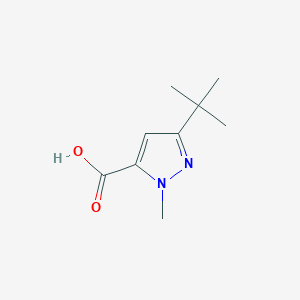
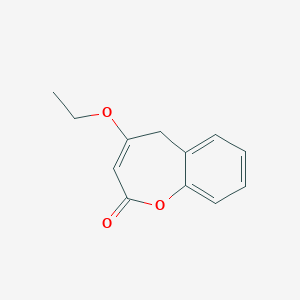

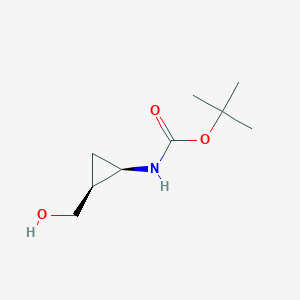
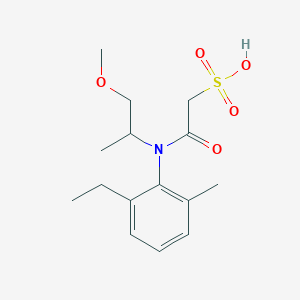
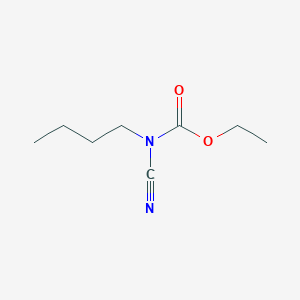
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
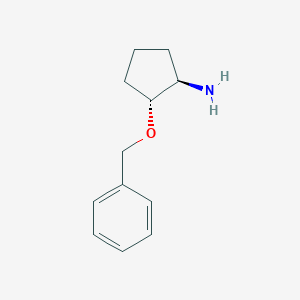
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
